![molecular formula C14H11BrF3NO B3007672 N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline CAS No. 306730-62-1](/img/structure/B3007672.png)
N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
The compound N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline, also known as N-(5-bromo-2-methoxybenzyl)-2,4,5-trifluoroaniline, is a potent serotonin 5-HT2A receptor agonist . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) expressed in the central and peripheral nervous systems .
Mode of Action
As an agonist, this compound binds to the 5-HT2A receptor, mimicking the action of serotonin. This binding activates the receptor, leading to a series of intracellular events. These events include the activation of the phospholipase C (PLC) pathway, which leads to the release of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C .
Biochemical Pathways
The activation of the 5-HT2A receptor and the subsequent intracellular events are part of the serotonin signaling pathway. This pathway plays a crucial role in various physiological processes, including mood regulation, appetite, sleep, and cognitive functions such as learning and memory .
Pharmacokinetics
It is hypothesized that the halogen substitution in the compound increases its lipophilicity, potentially enhancing its absorption at the blood-brain barrier .
Result of Action
The activation of the 5-HT2A receptor by this compound can lead to various molecular and cellular effects. These effects can include changes in neuronal firing rates, alterations in gene expression, and modulation of synaptic plasticity. These changes can ultimately influence behaviors and cognitive processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other neurotransmitters, the state of the neuronal environment, and the presence of other drugs or substances. For example, the presence of certain substances can influence the compound’s metabolism, potentially affecting its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
- 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile
- 5-Bromo-2-methyl-2-pentene
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO/c1-20-14-3-2-9(15)4-8(14)7-19-13-6-11(17)10(16)5-12(13)18/h2-6,19H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTHZRIJUBLVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
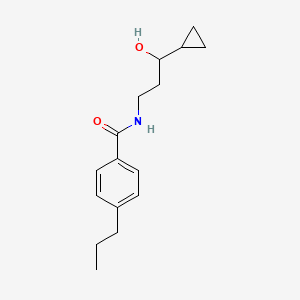
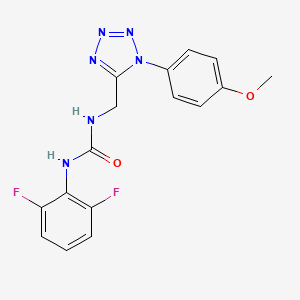
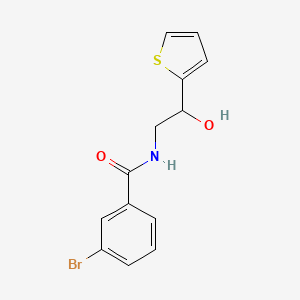
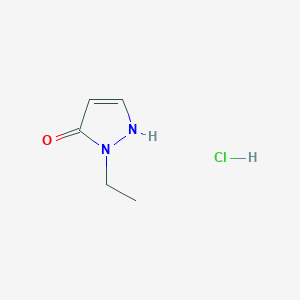
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3007597.png)
![(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B3007598.png)

![5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone](/img/structure/B3007600.png)

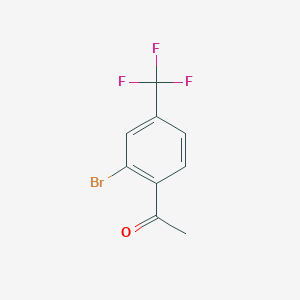
![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)
![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)
![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)
